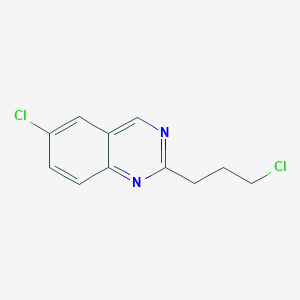
6-Chloro-2-(3-chloropropyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(3-chloropropyl)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2 and a molecular weight of 241.12 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a quinazoline ring substituted with chlorine atoms at the 6th position and a 3-chloropropyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-chloropropyl)quinazoline typically involves the reaction of 2-amino benzyl amine with di-tert-butyl dicarbonate in acetonitrile . The reaction mixture is stirred at room temperature for 12 hours to yield the desired product . Another approach involves the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(3-chloropropyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of quinazoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid (MCPBA) are used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-(3-chloropropyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various quinazoline derivatives.
Biology: Employed in the study of biological pathways and mechanisms involving quinazoline compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(3-chloropropyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects . It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-methylquinazoline
- 6-Chloro-2-ethylquinazoline
- 6-Chloro-2-(2-chloroethyl)quinazoline
Uniqueness
6-Chloro-2-(3-chloropropyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropropyl group at the 2nd position differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H10Cl2N2 |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
6-chloro-2-(3-chloropropyl)quinazoline |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-1-2-11-14-7-8-6-9(13)3-4-10(8)15-11/h3-4,6-7H,1-2,5H2 |
Clave InChI |
MOGGOBBYSZGBBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=NC=C2C=C1Cl)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


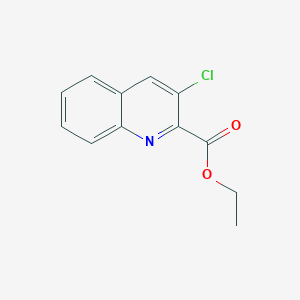
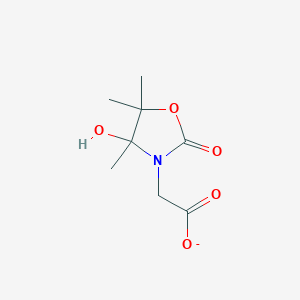
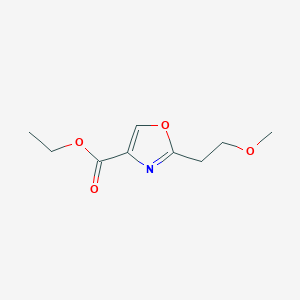

![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)
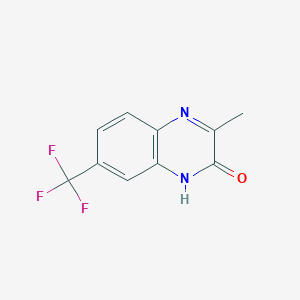

![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)
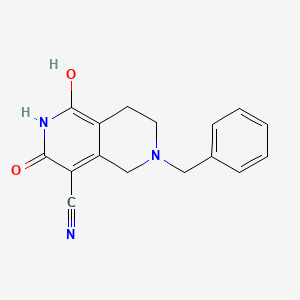


![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
